

MPO-IN-28: A Technical Guide to a Potent Myeloperoxidase Inhibitor

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Compound of Interest

Compound Name: MPO-IN-28

Cat. No.: B15585914

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **MPO-IN-28**, a potent and irreversible inhibitor of Myeloperoxidase (MPO). The information presented herein is intended to support research and development efforts by providing detailed chemical properties, mechanism of action, in vitro efficacy data, and relevant experimental protocols.

Core Compound Characteristics

MPO-IN-28 is a small molecule inhibitor belonging to the quinazoline chemical class. It has been identified as a highly potent, irreversible, and mechanism-based inhibitor of MPO.[1][2] Beyond its primary target, **MPO-IN-28** has been noted to exhibit other bioactivities, including antagonism of the adenosine A2B receptor and agonism of the neuropeptide Y-like receptor 7 (NPYLR7).[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **MPO-IN-28** is provided in the table below.

Property	Value	Reference
CAS Number	37836-90-1	[1] [2] [3]
Molecular Formula	C11H13N5O	[1] [2] [3]
Molecular Weight	231.25 g/mol	[1] [4]
IUPAC Name	N-(7-methoxy-4-methyl-2-quinazoliny)-guanidine	[3]
SMILES	<chem>COc1ccc2c(C)nc(NC(N)=N)nc2c1</chem>	[1] [2]
Appearance	Solid	[3]
Purity	≥98%	[2] [3]
Solubility	DMSO: 22.73 - 46 mg/mL (98.29 - 198.91 mM)	[1] [2] [4]
Water: Insoluble	[4]	
Ethanol: Insoluble	[4]	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[1] [4]

In Vitro Biological Activity

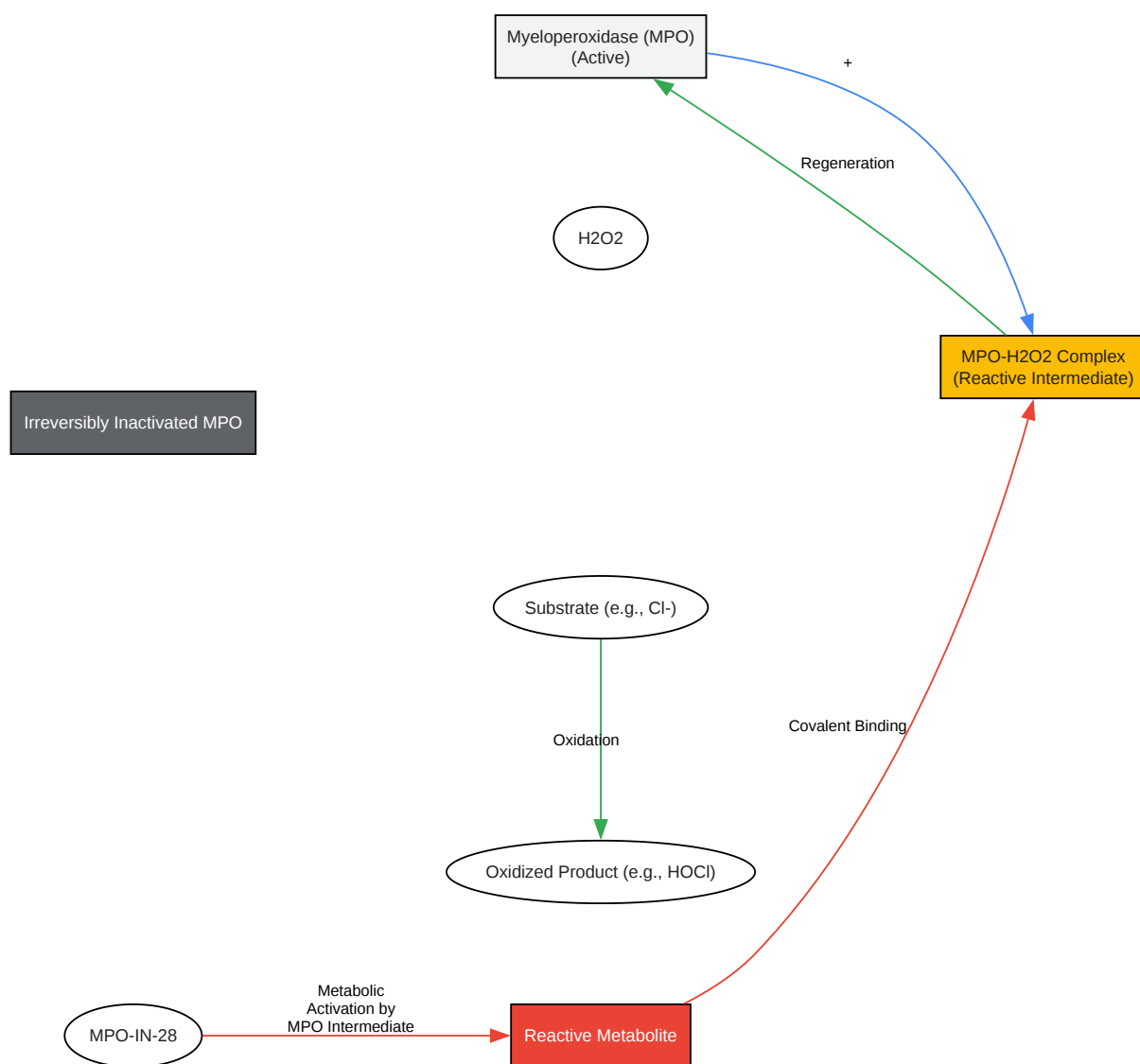
MPO-IN-28 has demonstrated potent and selective inhibitory activity against MPO in various in vitro assays. A summary of its key biological activities is presented below.

Parameter	Value	Assay System	Reference
MPO Inhibition (IC50)	44 nM	Cell-free assay	[1][2][4]
MPO-mediated LDL Oxidation Inhibition (IC50)	90 nM	Cell-free assay	[5]
MPO Chlorination Activity Inhibition (IC50)	~93.1 µM	Human neutrophils	[5]
Adenosine A2B Receptor Antagonism (Ki)	2.15 µM	HEK293 cells expressing human receptor	[3]
NPYLR7 Agonism	Activity at 10 µM	HEK293T cells expressing mosquito receptor	[3]
Normal Human Dermal Fibroblast Growth Inhibition (IC50)	17 µM	NHDF cells	[1]

Mechanism of Action

MPO-IN-28 acts as an irreversible, mechanism-based inhibitor of Myeloperoxidase.[1] This mode of action implies that the compound is chemically transformed by the MPO enzyme into a reactive species that then covalently binds to the enzyme, leading to its inactivation. This is supported by the observation that in the absence of hydrogen peroxide (H2O2), a necessary co-substrate for MPO activity, **MPO-IN-28** does not inhibit the enzyme.[1]

The catalytic cycle of MPO involves the reaction with H2O2 to form a highly reactive intermediate, which then oxidizes substrates like chloride ions to produce hypochlorous acid (HOCl).[6] **MPO-IN-28** is believed to interact with this enzymatic cycle, leading to the irreversible inactivation of MPO.



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Mechanism of Irreversible MPO Inhibition by **MPO-IN-28**.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and extension of these findings.

Cell-Free MPO Inhibition Assay

This protocol is based on the general principles of MPO activity assays.

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **MPO-IN-28** on MPO activity.
- Materials:
 - Human MPO enzyme
 - **MPO-IN-28**
 - Hydrogen peroxide (H₂O₂)
 - Guaiacol (or another suitable chromogenic substrate)
 - Assay buffer (e.g., phosphate buffer, pH 7.4)
 - 96-well microplate
 - Microplate reader
- Procedure:
 - Prepare a stock solution of **MPO-IN-28** in DMSO.
 - In a 96-well plate, add MPO enzyme to the assay buffer.
 - Add serial dilutions of **MPO-IN-28** to the wells.
 - Add the chromogenic substrate (e.g., 30 µM guaiacol).
 - Initiate the reaction by adding H₂O₂.

- Monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.
- The IC₅₀ value is calculated by plotting the percentage of MPO inhibition against the logarithm of the inhibitor concentration.

MPO-Mediated LDL Oxidation Assay

- Objective: To assess the ability of **MPO-IN-28** to inhibit the oxidation of low-density lipoprotein (LDL) by MPO.
- Materials:
 - Human MPO enzyme
 - Human LDL
 - **MPO-IN-28**
 - H₂O₂
 - Phosphate-buffered saline (PBS)
 - Reagents for detecting LDL oxidation (e.g., thiobarbituric acid reactive substances - TBARS assay)
- Procedure:
 - Incubate LDL with MPO and various concentrations of **MPO-IN-28** in PBS.
 - Initiate the oxidation reaction by adding H₂O₂.
 - Incubate the reaction mixture for a defined period at 37°C.
 - Stop the reaction and measure the extent of LDL oxidation using a suitable method, such as the TBARS assay.
 - Calculate the IC₅₀ value for the inhibition of LDL oxidation.

Human Neutrophil Chlorination Activity Assay

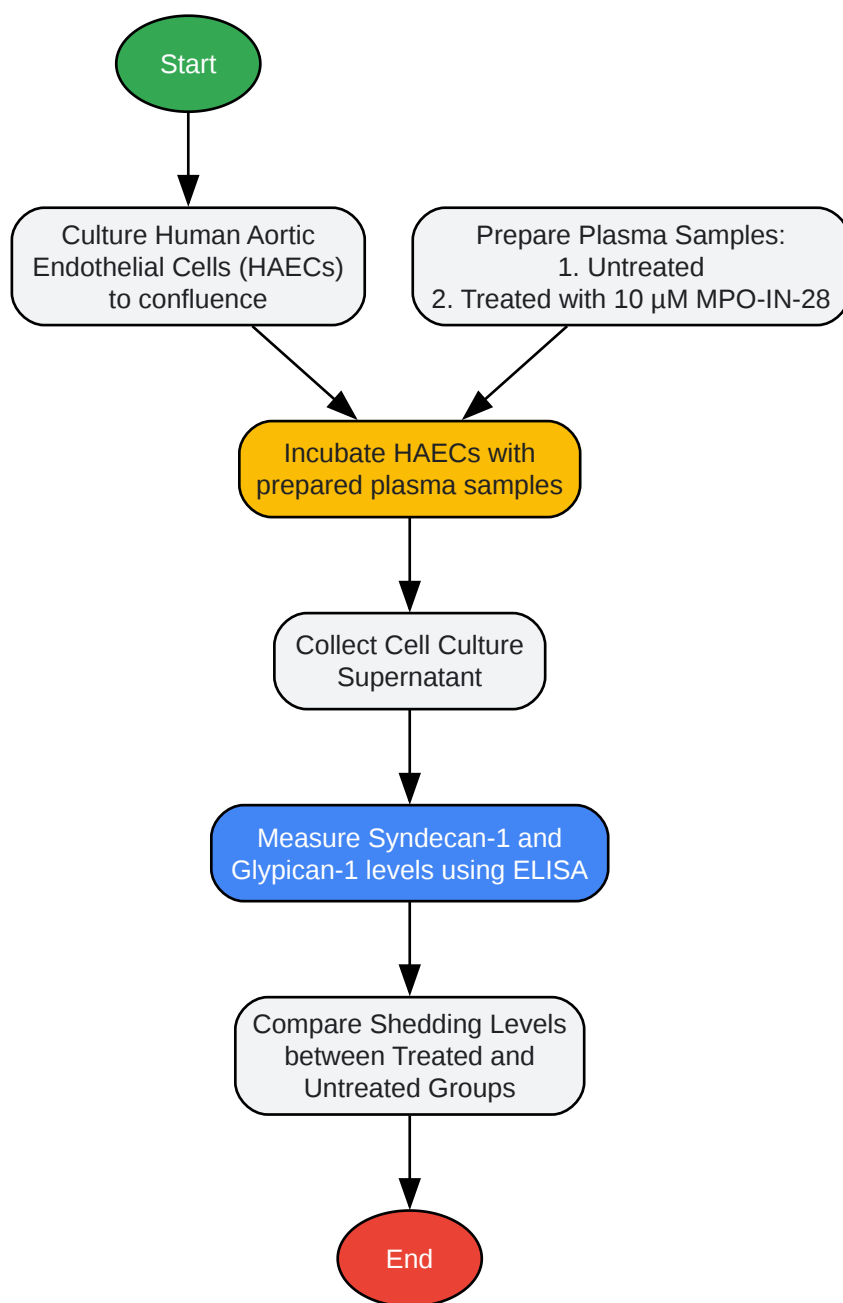
- Objective: To determine the effect of **MPO-IN-28** on the chlorination activity of MPO in a cellular context.
- Materials:
 - Isolated human neutrophils
 - **MPO-IN-28**
 - Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator
 - Taurine
 - Reagents for the detection of taurine chloramine
- Procedure:
 - Isolate human neutrophils from fresh human blood.
 - Pre-incubate the neutrophils with various concentrations of **MPO-IN-28**.
 - Stimulate the neutrophils with PMA to induce the respiratory burst and MPO release.
 - Add taurine, which is converted to taurine chloramine by the MPO/H₂O₂/Cl⁻ system.
 - Measure the amount of taurine chloramine produced.
 - Calculate the IC₅₀ for the inhibition of MPO's chlorination activity.

Endothelial Glycocalyx Shedding Assay

This protocol is based on a study investigating the effect of MPO inhibitors on endothelial glycocalyx shedding induced by COVID-19 plasma.^[7]

- Objective: To determine if **MPO-IN-28** can reduce the shedding of endothelial glycocalyx components from human aortic endothelial cells (HAECs).

- Materials:
 - Primary Human Aortic Endothelial Cells (HAECs)
 - Cell culture medium
 - Plasma from COVID-19 patients (or other inflammatory stimuli)
 - **MPO-IN-28** (10 μ M)
 - ELISA kits for syndecan-1 and glypican-1
- Procedure:
 - Culture HAECs to confluence in appropriate cell culture plates.
 - Treat the HAECs with plasma (untreated or pre-treated with 10 μ M **MPO-IN-28**).
 - Incubate for a specified period.
 - Collect the cell culture supernatant.
 - Measure the concentrations of shed syndecan-1 and glypican-1 in the supernatant using ELISA.
 - Compare the levels of shedding between untreated and **MPO-IN-28**-treated conditions.



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Experimental Workflow for the HAEC Glycocalyx Shedding Assay.

In Vivo Studies

To date, there is a lack of publicly available data on the in vivo pharmacokinetics, pharmacodynamics, efficacy, or toxicology of **MPO-IN-28** in animal models. While other MPO inhibitors have been investigated in preclinical models of inflammatory diseases such as

atherosclerosis and multiple sclerosis, specific in vivo studies on **MPO-IN-28** have not been reported in the reviewed literature.

Summary and Future Directions

MPO-IN-28 is a potent, irreversible inhibitor of myeloperoxidase with well-characterized in vitro activity. Its ability to block MPO-mediated oxidative processes suggests potential therapeutic applications in a range of inflammatory and cardiovascular diseases where MPO is implicated in the pathology.

Future research should focus on:

- In vivo characterization: Pharmacokinetic and pharmacodynamic studies in relevant animal models are crucial to understand the compound's behavior in a biological system.
- Efficacy studies: Evaluation of **MPO-IN-28** in preclinical models of diseases such as atherosclerosis, vasculitis, and neuroinflammatory conditions.
- Selectivity profiling: Further characterization of its activity against other peroxidases and off-target interactions.
- Toxicology assessment: Comprehensive safety and toxicology studies to determine its therapeutic window.

The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of **MPO-IN-28**.

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